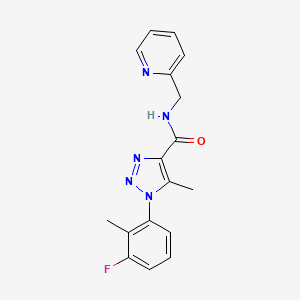

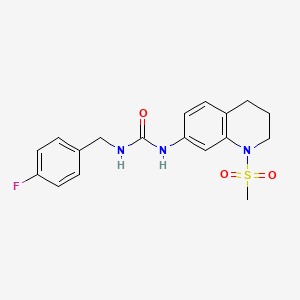

![molecular formula C6H8N4O2S2 B2883064 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 868974-31-6](/img/structure/B2883064.png)

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole . Many drugs containing 1,3,4-thiadiazole nucleus such as acetazolamide 1, methazolamide 2, megazol 3 are available in the market .Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1,3,4-thiadiazole nucleus . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .作用机制

Target of Action

The primary target of 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as Acetazolamide, is carbonic anhydrase . Carbonic anhydrase is an enzyme that catalyzes the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme .

生化分析

Biochemical Properties

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is known to inhibit the activity of carbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body by aiding in the conversion of carbon dioxide to bicarbonate and protons. It also interacts with aquaporins, proteins that form pores in cell membranes, inhibiting water permeability of membranes .

Cellular Effects

The compound’s ability to inhibit carbonic anhydrase and interact with aquaporins has significant effects on cellular function. By inhibiting carbonic anhydrase, this compound can alter the pH balance within cells and affect various cellular processes, including cell signaling pathways and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interactions with carbonic anhydrase and aquaporins . By binding to these biomolecules, it can inhibit their function and induce changes in cellular processes, including gene expression.

Metabolic Pathways

This compound is involved in the carbonic anhydrase pathway . It interacts with the enzyme carbonic anhydrase, potentially affecting metabolic flux and metabolite levels.

属性

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S2/c1-3(11)8-5-9-10-6(14-5)13-2-4(7)12/h2H2,1H3,(H2,7,12)(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDQGALPQMBORY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

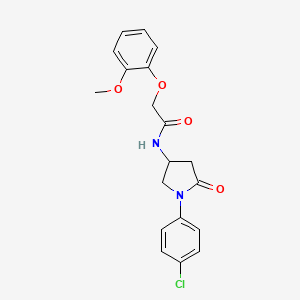

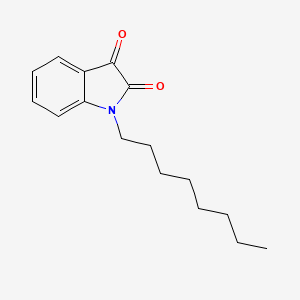

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2882981.png)

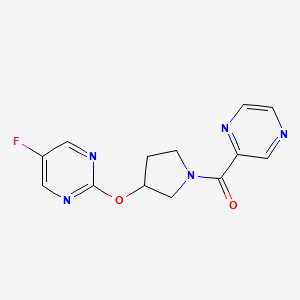

![N-{4-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]phenyl}-2-furamide](/img/structure/B2882983.png)

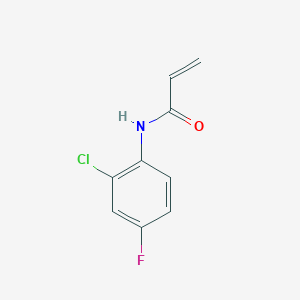

![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2882984.png)

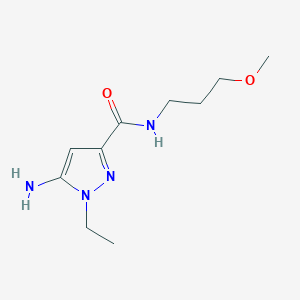

![3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2882998.png)

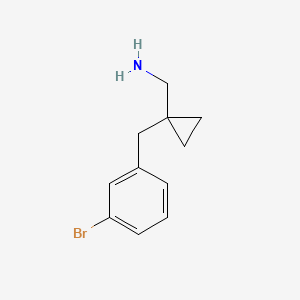

![5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2883000.png)

![3-[4-(2-Chloropropanoyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2883004.png)